

An In-depth Technical Guide to the Chemical Structure and Properties of Iproniazid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Iproniazid, a hydrazine derivative, holds a significant place in the history of psychopharmacology as one of the first monoamine oxidase inhibitors (MAOIs) utilized as an antidepressant. Initially synthesized for the treatment of tuberculosis, its mood-elevating properties were a serendipitous discovery that paved the way for the monoamine theory of depression.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, metabolism, and key experimental protocols related to **iproniazid**. Despite its withdrawal from most markets due to hepatotoxicity, the study of **iproniazid** continues to offer valuable insights into drug design and neuropharmacology.[2]

Chemical Structure and Physicochemical Properties

Iproniazid, with the IUPAC name N'-propan-2-ylpyridine-4-carbohydrazide, is a substituted hydrazine.[3] Its chemical structure is similar to that of isoniazid, with the key difference being the addition of an isopropyl group to the hydrazine moiety.[2] This isopropylhydrazine group is crucial for its inhibitory activity against monoamine oxidase.[2]

The fundamental chemical and physical properties of **iproniazid** are summarized in the table below. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.



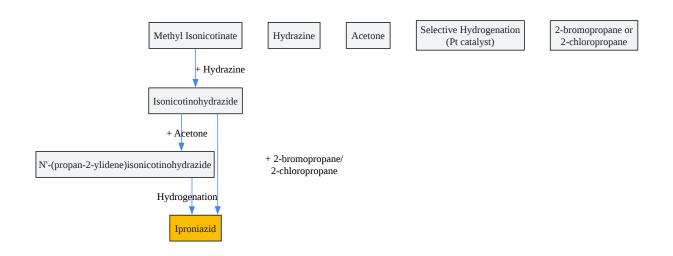
Property	Value	Reference(s)
Molecular Formula	С9Н13N3O	[2][4]
Molecular Weight	179.22 g/mol	[4][5]
CAS Number	54-92-2	[4][6]
Melting Point	112.5-113.5 °C	[7]
pKa (Strongest Acidic)	13.66	[8]
pKa (Strongest Basic)	3.82	[8]
logP	0.02, 0.31, 0.37	[8]
Water Solubility	0.674 mg/mL	[8]

Synthesis of Iproniazid

The synthesis of **iproniazid** typically begins with a common precursor, methyl isonicotinate. This precursor reacts with hydrazine to form isonicotinohydrazide.[2] From this intermediate, there are a couple of primary synthesis pathways to yield **iproniazid**.[2]

One common method involves the reaction of isonicotinohydrazide with acetone to form N'- (propan-2-ylidene)isonicotinohydrazide.[2] The carbon-nitrogen double bond in this intermediate is then selectively hydrogenated, often using a platinum catalyst, to produce **iproniazid**.[2] An alternative route involves the direct N-isopropylation of isonicotinohydrazide with 2-bromopropane or 2-chloropropane.[2]





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Synthesis pathways of **Iproniazid**.

Mechanism of Action: MAO Inhibition

Iproniazid is a non-selective and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[9][10] MAOs are enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[9][11] By inhibiting these enzymes, **iproniazid** increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to be the basis for its antidepressant effects.[9][10]

The inhibition of MAO by **iproniazid** is a progressive, first-order reaction that is dependent on oxygen.[2] The process involves the dehydrogenation of **iproniazid** at the active site of the enzyme, forming a reactive intermediate that then covalently binds to the enzyme, leading to irreversible inhibition.[12][2]



Enzyme Isoform	Iproniazid IC50 (μM)	Reference(s)
MAO-A	6.56 - 37	[13]
MAO-B	42.5	[13]
Total MAO	4.02 ± 0.06	[13]

Note: IC₅₀ values can vary between studies due to different experimental conditions.



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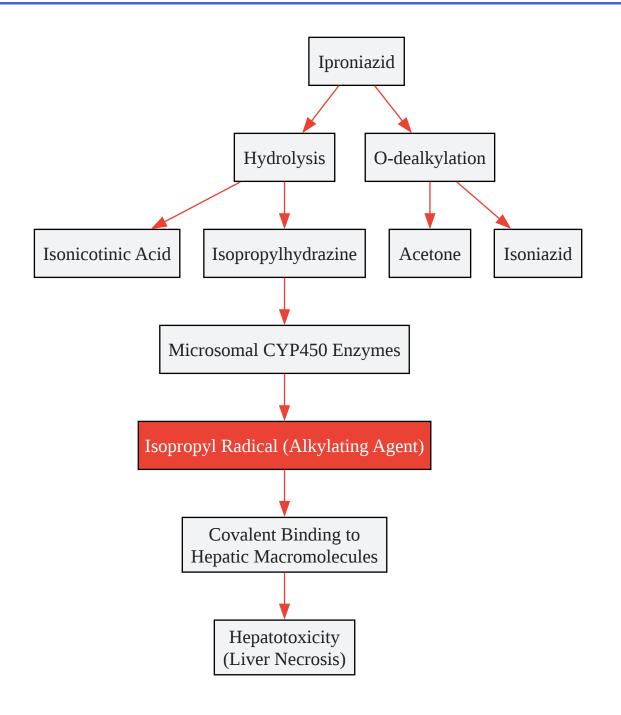
Mechanism of action of **Iproniazid**.

Metabolism and Hepatotoxicity

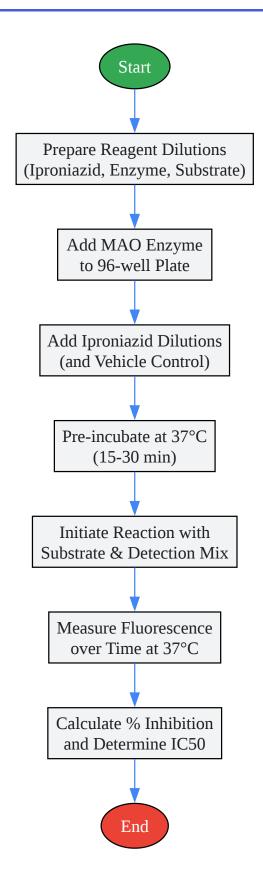
The metabolism of **iproniazid** is a critical aspect of its pharmacological and toxicological profile. The primary metabolic pathway involves the hydrolysis of **iproniazid** to isonicotinic acid and isopropylhydrazine.[2][14] Isopropylhydrazine is a key metabolite that can be released into the bloodstream or undergo further oxidation by microsomal CYP450 enzymes in the liver.[2] [15] This oxidation process is a toxification reaction that leads to the formation of a highly reactive alkylating agent, the isopropyl radical.[2][14]

This isopropyl radical is believed to be responsible for the hepatotoxicity associated with **iproniazid**.[2][14] It can covalently bind to hepatic macromolecules, leading to cellular damage and liver necrosis.[14][15] Another metabolic pathway for **iproniazid** is O-dealkylation, which produces acetone and isoniazid.[2]









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